Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS: 946235-08-1) is a thiophene-based sulfonamide derivative with the molecular formula C₂₁H₂₁NO₅S₂ and a molecular weight of 431.521 g/mol . Its structure features a thiophene ring substituted at the 2-position with an ethyl carboxylate group, at the 3-position with a sulfamoyl group linked to a 4-methoxyphenyl moiety, and at the 4-position with a 4-methylphenyl (p-tolyl) group.
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-21(23)19-20(18(13-28-19)15-7-5-14(2)6-8-15)29(24,25)22-16-9-11-17(26-3)12-10-16/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYXQGTMNWUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents:
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen with palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying thiophene chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxylate derivatives with sulfonamide or sulfamoyl groups are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Replacement of the ethyl carboxylate (COOEt) with methyl (COOMe) reduces molecular weight by ~14 Da, which may influence solubility and metabolic clearance rates .
Sulfamoyl vs. Cyanoacetamide: Unlike the cyanoacetamide-substituted thiophene in , the sulfamoyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a critical feature for inhibitors like carbonic anhydrase antagonists .
Therapeutic Potential: Compound 10h () shares a sulfamoyl-thiophene backbone but incorporates a 2-methoxy-4-isopentylamino group, enabling selective PPARβ/δ antagonism. This highlights the versatility of thiophene-sulfonamide scaffolds in targeting diverse pathways .
Synthetic Accessibility: Ethyl carboxylate derivatives (e.g., ) are typically synthesized via nucleophilic substitution or Suzuki coupling, whereas cyanoacetamide analogs () require amide bond formation under acidic conditions .
Critical Analysis of Evidence
- Limitations : Most comparisons rely on structural analogies rather than direct experimental data. For instance, the methyl/ethyl ester trade-off in requires solubility and stability assays for validation.
Biological Activity
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfamoyl group, and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 432.55 g/mol. The structural configuration contributes to its unique chemical properties, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 432.55 g/mol |
| Melting Point | Not consistently reported |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that compounds with sulfamoyl groups often exhibit strong antibacterial and antifungal activities due to their ability to interfere with bacterial cell wall synthesis and function.
- Case Study : A recent study evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, indicating promising antibacterial potential.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiophene derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro assays on breast cancer cell lines (MCF-7) revealed an IC50 value of 12 µM, suggesting effective cytotoxicity. Additionally, animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group is known to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : It has been observed to impede the cell cycle at the G2/M phase, preventing further cellular division.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Derivative : The initial step involves the synthesis of the thiophene core through cyclization reactions.
- Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfonamide derivatives under controlled conditions.
- Esterification : Finally, ethyl ester formation is achieved through reaction with ethyl chloroformate.
Each step requires careful optimization of reaction conditions such as temperature and pH to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
